molecular formula C4H7NO3 B1589877 5-(Hydroxymethyl)oxazolidin-2-one CAS No. 7517-99-9

5-(Hydroxymethyl)oxazolidin-2-one

Cat. No.: B1589877
CAS No.: 7517-99-9
M. Wt: 117.1 g/mol
InChI Key: LSYOFPBORRARMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C4H7NO3. It is a derivative of oxazolidinone, a class of compounds known for their significant biological activities, particularly as antibacterial agents . The compound features a five-membered ring containing both nitrogen and oxygen atoms, with a hydroxymethyl group attached to the fifth carbon.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(Hydroxymethyl)oxazolidin-2-one are not fully understood yet. It is known that oxazolidinones, the class of compounds to which this compound belongs, have unique mechanisms of action. They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Other oxazolidinones have been shown to have potent activity against multidrug-resistant Gram-positive bacteria

Molecular Mechanism

They inhibit bacterial protein synthesis, making them effective against certain Gram-positive bacterial infections

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxymethyl group and the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various substituted derivatives.

Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted oxazolidinones, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Uniqueness: 5-(Hydroxymethyl)oxazolidin-2-one is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYOFPBORRARMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437806
Record name 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7517-99-9
Record name 5-(Hydroxymethyl)oxazolidin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7517-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)oxazolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Hydroxymethyl)oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0Y1RI8V40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydroxymethyl)oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
5-(Hydroxymethyl)oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
5-(Hydroxymethyl)oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
5-(Hydroxymethyl)oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
5-(Hydroxymethyl)oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
5-(Hydroxymethyl)oxazolidin-2-one
Customer
Q & A

Q1: What is the mechanism of action of oxazolidinone antibacterial agents like linezolid, which contain the 5-(hydroxymethyl)oxazolidin-2-one moiety?

A1: Oxazolidinones like linezolid exert their antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. [, ] Specifically, they bind to the 50S ribosomal subunit, preventing the formation of the initiation complex and blocking the start of protein translation. [, ]

Q2: How does the structure of this compound derivatives relate to their antibacterial activity?

A2: Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound core structure can significantly impact antibacterial activity, potency, and selectivity. [, , ] For instance, replacing the morpholinyl ring in linezolid with a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group resulted in FYL-67, a novel analog with enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). []

Q3: What are the primary metabolic pathways of this compound derivatives like FYL-67 in humans and rats?

A3: In both humans and rats, FYL-67 undergoes phase I metabolism primarily through amide hydrolysis at the acetyl group, leading to the formation of 5-(aminomethyl)-3-(3-fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)oxazolidin-2-one (M1). [] M1 can then be further oxidized to form 3-(3-fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (M2). [] Interestingly, no significant species differences in metabolism were observed between rats and humans. []

Q4: Can you describe a method for synthesizing tedizolid phosphate, a clinically relevant oxazolidinone antibiotic, starting with this compound?

A4: While the provided research doesn't detail a complete synthesis of tedizolid phosphate from this compound, it does outline a method for preparing (R)-3-(4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-ketone phosphate using (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one as a starting material. [] This method involves a four-step process with a mild reaction condition and simple aftertreatment, resulting in a high-purity product. []

Q5: How can the optical isomers of this compound derivatives be separated?

A5: Optical resolution of racemic mixtures of 3-alkyl-5-hydroxymethyl-oxazolidin-2-one derivatives can be achieved through enzymatic separation. [] This process involves reacting the racemic mixture with an esterifying compound (e.g., an ester, acid, or anhydride) in the presence of an immobilized enzyme. [] The enzyme selectively esterifies the R(-) isomer, allowing for the separation of the unchanged S(+) isomer from the reaction mixture. []

Q6: What analytical techniques are commonly used to characterize and quantify this compound and its derivatives?

A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for identifying and quantifying this compound derivatives, such as FYL-67 and its metabolites, in biological samples. [] This technique allows for the separation, detection, and structural elucidation of these compounds with high sensitivity and selectivity. []

Q7: What are the potential applications of chimeric compounds containing both 5-(hydroxymethyl)oxazolidinone and tetracyclic-quinolone moieties?

A7: Research suggests that these chimeric compounds demonstrate potent antibacterial activity against a broader range of Gram-positive and Gram-negative bacteria compared to their parent compounds. [] This expanded activity is attributed to their potential dual mode of action, inhibiting both bacterial topoisomerases IV and protein synthesis. [] This dual-targeting approach could lead to the development of novel antibacterial agents with enhanced efficacy and a lower risk of resistance development.

Q8: What is the significance of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a compound accessible from this compound derivatives?

A8: (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid serves as a crucial intermediate in the synthesis of HIV protease inhibitors. [] A synthetic route utilizing (4S,5S)-4-benzyl-5-hydroxymethyl oxazolidin-2-one, derived from this compound, provides an efficient and practical method for producing this valuable building block. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.